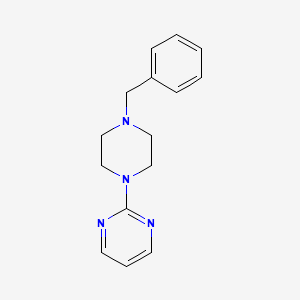

2-(4-Benzylpiperazin-1-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-2-5-14(6-3-1)13-18-9-11-19(12-10-18)15-16-7-4-8-17-15/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSYTYUUIPYPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320520 | |

| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198192 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115495-96-0 | |

| Record name | 2-(4-benzylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Established Synthetic Routes for the Core 2-(4-Benzylpiperazin-1-yl)pyrimidine Structure

The formation of the this compound scaffold relies on well-documented reactions in heterocyclic chemistry, primarily involving nucleophilic substitution on an activated pyrimidine (B1678525) ring.

Conventional Multistep Synthetic Pathways

Conventional approaches to synthesizing this compound typically involve a multistep sequence. A common and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This pathway generally uses a 2-halopyrimidine or a pyrimidine with another suitable leaving group, such as a methylthio (-SMe) group, as the electrophile.

A representative synthesis starts with a precursor like 2-chloropyrimidine. This intermediate is then reacted with 1-benzylpiperazine (B3395278) in the presence of a base. The nitrogen atom of the piperazine (B1678402) ring acts as a nucleophile, displacing the chloride ion on the pyrimidine ring to form the desired product. google.comchemicalbook.com The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The choice of base is critical and can range from inorganic carbonates (e.g., K2CO3) to organic amines. chemicalbook.com

Alternatively, a 2-(methylthio)pyrimidine (B2922345) derivative can be used. nih.govnih.gov The methylthio group is an excellent leaving group when activated. The reaction with 1-benzylpiperazine proceeds smoothly, often under reflux conditions in a polar solvent like ethanol, sometimes with a catalytic amount of a strong base like potassium hydroxide (B78521) to facilitate the substitution. nih.govnih.gov This method is advantageous as the 2-(methylthio)pyrimidine precursors can be readily prepared from the corresponding 2-thiopyrimidines, which are accessible via cyclocondensation reactions (e.g., Biginelli reaction). nih.gov

A general scheme for this conventional pathway is presented below:

Scheme 1: Conventional Synthesis via Nucleophilic Aromatic Substitution

A 2-substituted pyrimidine (where X is a leaving group like Cl or SMe) reacts with 1-benzylpiperazine in the presence of a base and solvent to yield this compound.

This multistep approach is robust and allows for the synthesis of a wide array of derivatives by simply varying the substitution on either the pyrimidine or the piperazine starting materials. researchgate.netresearchgate.net

Convergent and Divergent Synthetic Strategies

The synthesis of libraries of this compound analogs can be approached using both convergent and divergent strategies to maximize efficiency.

A divergent synthesis , on the other hand, would begin with a common intermediate that is later diversified. For example, one could start by synthesizing 2-(piperazin-1-yl)pyrimidine. This common core could then be subjected to various reaction conditions to introduce a range of substituents on the N-4 position of the piperazine ring. To obtain the target compound, this would involve a benzylation step, reacting 2-(piperazin-1-yl)pyrimidine with benzyl (B1604629) bromide or a similar benzylating agent. This strategy is particularly useful for creating a library of analogs with different N-4 substituents for structure-activity relationship (SAR) studies. rsc.org

| Strategy | Description | Key Advantage |

| Convergent | Separate synthesis of pyrimidine and piperazine fragments followed by a final coupling reaction. | High overall efficiency for a specific target, allows for late-stage introduction of complexity. |

| Divergent | Synthesis of a common 2-(piperazin-1-yl)pyrimidine core, followed by diversification at the piperazine nitrogen. | Ideal for rapidly generating a library of analogs from a single advanced intermediate. |

Stereoselective Synthesis Approaches

The core structure of this compound is achiral. However, stereocenters can be introduced by substitution on the piperazine or pyrimidine rings. For instance, if a substituted piperazine, such as (R)- or (S)-2-methylpiperazine, is used, the final product will be chiral.

Stereoselective synthesis focuses on controlling the formation of these stereocenters. acs.org This is typically achieved by using enantiopure starting materials. For example, enantiomerically pure 2-substituted piperazines can be synthesized from amino acids or through chiral resolution techniques. nih.gov When these chiral building blocks are used in a convergent synthesis, the stereochemistry is transferred directly to the final product. acs.org

Recent advances in catalysis have also provided methods for the stereoselective synthesis of highly substituted piperazines, which can then be incorporated into the final structure. acs.orgorganic-chemistry.org These methods often involve metal-catalyzed cyclization reactions that can control the formation of multiple stereocenters with high diastereoselectivity and enantioselectivity. acs.org While not commonly reported for the specific synthesis of this compound itself, these advanced strategies are crucial for preparing chiral derivatives for pharmacological studies where stereochemistry can significantly impact biological activity.

Advanced Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, modern techniques like microwave-assisted synthesis and flow chemistry are being applied to the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov By using microwave irradiation, reaction mixtures can be heated to high temperatures rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

For the synthesis of pyrimidine-piperazine scaffolds, microwave irradiation can be effectively applied to the key SNAr coupling step. researchgate.net The reaction of a 2-halopyrimidine with 1-benzylpiperazine can often be completed in minutes under microwave conditions, compared to several hours under conventional reflux. nih.govmdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours (e.g., 12 h) nih.gov | Minutes (e.g., 10-15 min) researchgate.net |

| Temperature | Boiling point of solvent | Can exceed boiling point (sealed vessel) |

| Yield | Moderate to Good | Often improved |

| Purity | By-products may form | Often cleaner, reducing purification needs |

This technique is highly valuable for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in terms of safety, scalability, and reproducibility. durham.ac.uksyrris.jp This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly efficient and automated processes. syrris.jpsci-hub.se

While the direct synthesis of this compound in a flow system is not widely documented, the synthesis of complex heterocyclic molecules, including multistep natural product synthesis, has been successfully demonstrated using this approach. syrris.jp A potential flow process for this target compound would involve pumping solutions of the 2-halopyrimidine and 1-benzylpiperazine through a heated microreactor or a packed-bed reactor containing a solid-supported base or catalyst. durham.ac.uk

The benefits of such a system include:

Enhanced Safety: Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. sci-hub.se

Rapid Optimization: Reaction conditions can be varied and optimized quickly in an automated fashion. syrris.jp

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors.

Integration: Multiple reaction and purification steps can be linked into a single continuous sequence, streamlining the entire synthetic process. syrris.jpnih.gov

This approach represents a modern paradigm for molecular assembly and holds great promise for the efficient and sustainable production of this compound and its derivatives. sci-hub.se

Green Chemistry Principles in Synthetic Route Design

The synthesis of pyrimidine derivatives, including this compound, has traditionally involved methods that may utilize hazardous solvents and reagents. rasayanjournal.co.in However, the field is increasingly shifting towards sustainable practices guided by the principles of green chemistry. benthamdirect.compowertechjournal.com These approaches aim to enhance reaction efficiency, reduce waste, and minimize environmental impact. rasayanjournal.co.in

For the synthesis of the pyrimidine core, green methodologies such as microwave-assisted synthesis, ultrasound activation, and solvent-free reactions are prominent. powertechjournal.comresearchgate.net Microwave-assisted synthesis, for instance, can dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. rdd.edu.iq Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, exemplify atom economy and process efficiency, key tenets of green chemistry. rasayanjournal.co.in The use of environmentally benign solvents, or conducting reactions in their complete absence (solventless or "grindstone" chemistry), further reduces the environmental footprint of synthetic processes. rasayanjournal.co.inresearchgate.net

While specific green routes for this compound are not extensively detailed in dedicated literature, the principles applied to other pyrimidine derivatives are directly applicable. A potential green synthesis could involve a one-pot reaction using safer catalysts and alternative energy sources to condense the necessary precursors, thereby streamlining the process and reducing waste. benthamdirect.comtandfonline.com

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold is a versatile template for chemical modification, allowing for the systematic alteration of its structure to explore and optimize biological activity. nih.govnih.gov Derivatization strategies typically target the pyrimidine ring, the piperazine moiety, or the terminal benzyl group.

The pyrimidine ring is amenable to various substitution reactions, enabling the introduction of a wide range of functional groups. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly when the ring is activated with leaving groups like halogens. nih.govrsc.org For example, a chloro-substituted pyrimidine can react with various nucleophiles to introduce new substituents. rsc.org

In a series of 2,4-disubstituted pyrimidines, the C-4 position was modified to investigate structure-activity relationships for cholinesterase inhibition. nih.gov Another common site for functionalization is the C-5 position. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized by introducing a carboxamide group at this position, highlighting its accessibility for creating diverse libraries of compounds. researchgate.net Ring transformation reactions, such as the conversion of 5-formyluracil (B14596) derivatives into pyrazoles, also demonstrate the chemical plasticity of the pyrimidine core, although this represents a more drastic modification. rsc.org

Table 1: Examples of Pyrimidine Ring Functionalization

| Position Modified | Reaction Type | Precursor Example | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C-4 | Nucleophilic Substitution | 2,4-dichloropyrimidine | Amino or alkoxy groups | nih.gov |

| C-5 | Amidation | Pyrimidine-5-carboxylic acid | Carboxamide | researchgate.net |

| C-4 | Nucleophilic Substitution | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, phenoxide, thiophenoxide | rsc.org |

| C-2 and C-4 | Nucleophilic Substitution | 2,4-diazidopyrido[3,2-d]pyrimidine | N-, O-, and S-nucleophiles | nih.gov |

The piperazine ring and its N-benzyl substituent are key targets for derivatization to modulate the compound's physicochemical and pharmacokinetic properties. nih.gov The nitrogen atom at position 4 of the piperazine ring can be acylated, alkylated, or incorporated into more complex structures. nih.gov

In one study, the benzyl group was replaced with various substituted phenyl groups to create 2-(4-phenylpiperazin-1-yl)pyrimidine (B2414849) derivatives. researchgate.net In another, the core piperazine was part of a larger synthetic effort to produce dithiocarbamate (B8719985) derivatives, where modifications were made to a chain extending from the piperazine nitrogen. nih.gov The inherent basicity of the piperazine nitrogens allows for modifications that can improve water solubility and bioavailability, which is a crucial aspect of drug design. nih.gov

The primary goal of synthesizing analogues of this compound is often to conduct structure-activity relationship (SAR) studies. These studies systematically alter the molecule's structure to identify which parts are crucial for its biological effects. nih.gov

For instance, a study on 2,4-disubstituted pyrimidines as potential Alzheimer's disease therapeutics involved synthesizing a library of compounds with varying steric and electronic properties at both the C-2 and C-4 positions. nih.gov This led to the identification of specific substituents that enhanced inhibitory activity against cholinesterase enzymes. nih.gov Similarly, the development of GPR119 agonists for diabetes involved preparing a series of fused-pyrimidine derivatives with modifications on the piperazine and other parts of the molecule to find the most potent compound. nih.gov These efforts demonstrate that even minor changes, such as adding a methyl group or altering a phenyl substituent, can have a profound impact on biological activity. nih.govnih.gov

Table 2: Examples of SAR-Driven Modifications

| Target Activity | Molecular Scaffold | Modifications Explored | Key Finding | Reference |

|---|---|---|---|---|

| Cholinesterase Inhibition | 2,4-disubstituted pyrimidine | Substituents at C-2 (piperazine, pyrrolidine) and C-4 (N-benzylamine) | Cholinesterase inhibition was sensitive to steric and electronic properties at both C-2 and C-4 positions. nih.gov | nih.gov |

| GPR119 Agonism | Fused-pyrimidine | Modifications on the piperazine and a phenyl ring attached to the pyrimidine. | Compound 9i showed high potent agonistic activity and improved glucose tolerance. nih.gov | nih.gov |

| HCV Polymerase Inhibition | N-benzyl-piperazine-carboxamide | Substitutions on the benzyl group and heteroaryl attached to piperazine. | Identified a derivative with potent replicon activities against HCV genotypes 1b and 1a. nih.gov | nih.gov |

Purification and Characterization Techniques (Excluding basic identification data)

The successful synthesis of this compound and its derivatives relies on robust purification and characterization protocols to ensure the identity and purity of the final compounds.

Chromatographic techniques are indispensable for the isolation and purification of pyrimidine derivatives. researchgate.net

Column Chromatography: This is the workhorse method for purifying reaction mixtures on a preparative scale. Following a synthesis, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase) of appropriate polarity is then used to elute the components. This allows for the separation of the desired product from unreacted starting materials, reagents, and byproducts. For example, in the synthesis of linagliptin, a complex pyrimidine derivative, column chromatography is a key purification step. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the synthesized compounds with high precision. researchgate.net It is also used in a preparative format for purifying small quantities of high-purity material. Reversed-phase HPLC is most common for pyrimidine derivatives, typically employing C8 or C18 silica gel columns. researchgate.net The mobile phase often consists of a mixture of water (sometimes with buffers like acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile, run in either an isocratic (constant composition) or gradient (varying composition) mode. researchgate.netgoogle.com Purity is often assessed by integrating the area of the product peak relative to the total peak area in the chromatogram, with purities exceeding 95% being a common standard for compounds intended for biological testing. researchgate.net

Table 3: Chromatographic Methods in the Analysis of Pyrimidine Derivatives

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| Column Chromatography | Preparative Purification | Silica Gel | Hexane/Ethyl Acetate gradients | chemrxiv.org |

| Reversed-Phase HPLC | Purity Assessment, Analysis | C8 or C18 silica | Water/Acetonitrile or Water/Methanol mixtures | researchgate.netresearchgate.netgoogle.com |

Table of Mentioned Compounds

Advanced Spectroscopic Characterization (e.g., High-Resolution Mass Spectrometry for purity, advanced NMR for structural confirmation of novel analogues)

The definitive structural elucidation and purity assessment of newly synthesized analogues of this compound rely on a suite of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in this regard, providing unambiguous confirmation of molecular structure and composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of novel derivatives and assessing their purity. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical value. This precision allows for the confident determination of a compound's molecular formula.

In the synthesis of novel heterocyclic compounds, HRMS is routinely used to validate the final products. For instance, in the characterization of a 1,2,4-triazole (B32235) derivative incorporating a piperazine moiety, the theoretical mass for the protonated molecule [M+H]⁺ was calculated as 570.07300, which closely matched the experimental mass of 570.07309. mdpi.com Similarly, the characterization of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide showed an exact match between the theoretical (272.1035) and experimental (272.1035) mass for the [M+H]⁺ ion when analyzed by Liquid Chromatography-Quadrupole/Time-of-Flight (LC-Q/TOF) mass spectrometry. nih.gov These examples highlight the power of HRMS to confirm that the target molecule has been successfully synthesized.

Interactive Table 1: HRMS Data for Selected Pyrimidine Analogues

Advanced NMR Spectroscopy for Structural Confirmation

Advanced NMR spectroscopy, including high-field ¹H and ¹³C NMR, is the cornerstone for the structural confirmation of novel this compound analogues. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their electronic environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For example, in the characterization of 2-[(4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzylpiperazine-1-carbodithioate, the ¹H NMR spectrum clearly resolved signals for the piperazine, pyrimidine, and phenyl protons. nih.gov The benzyl group's methylene (B1212753) protons typically appear as a singlet, while the aromatic protons of the benzyl and pyrimidine rings show characteristic multiplicity and chemical shifts depending on their substitution pattern. mdpi.comnih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a signal for each unique carbon atom in the structure. This is particularly useful for identifying quaternary carbons and carbonyl groups, which are not visible in ¹H NMR. In the analysis of novel 2-(pyridin-2-yl) pyrimidine derivatives, ¹³C NMR was used to confirm the presence of carbonyl carbons from amide and ester groups, as well as the distinct carbons of the pyrimidine and pyridine (B92270) rings. mdpi.com

The use of high-field instruments (e.g., 500 MHz or 600 MHz) provides greater signal dispersion, which is crucial for resolving complex spin systems in substituted analogues. nih.govresearchgate.net In some cases, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) are employed to establish proton-proton connectivities and further confirm the structural assignment. ipb.pt

Interactive Table 2: Spectroscopic Data for Selected this compound Analogues and Related Structures

Molecular Mechanism of Action and Target Engagement Studies of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Identification and Validation of Molecular Targets

The initial step in characterizing the pharmacological profile of 2-(4-Benzylpiperazin-1-yl)pyrimidine involves the precise identification and validation of its direct molecular binding partners within the complex cellular proteome.

Target Deconvolution Strategies (e.g., Affinity Chromatography, Proteomics)

Target deconvolution is a critical process for identifying the specific proteins to which a small molecule binds, thereby initiating a biological response. researchgate.netresearchgate.net Modern proteomics-based strategies are central to this effort, offering an unbiased view of potential drug-protein interactions.

One of the most established methods is affinity chromatography coupled with mass spectrometry (MS) . researchgate.netresearchgate.net In this approach, the compound of interest, this compound, would be chemically modified to include a linker arm, allowing it to be immobilized on a solid support matrix, such as agarose (B213101) beads. researchgate.netnih.gov This "bait"-functionalized matrix is then incubated with a complex biological sample, like a cell lysate, which contains a vast array of proteins in their native state. researchgate.net Proteins that have a specific affinity for the immobilized compound will bind to it, while non-binding proteins are washed away. researchgate.net

To distinguish true binding partners from non-specific interactions, several control experiments are essential. These include using a matrix without the immobilized compound or pre-treating the lysate with an excess of the free, non-immobilized compound to competitively block the specific binding sites on the target proteins. researchgate.net Following enrichment, the specifically bound proteins are eluted and subsequently identified and quantified using high-resolution mass spectrometry. researchgate.net

Alternative derivatization-free methods, such as Thermal Proteome Profiling (TPP) , have also emerged as powerful tools for target deconvolution. nih.govox.ac.uk TPP measures changes in the thermal stability of proteins across the proteome upon ligand binding. The interaction of a drug with its target protein typically confers thermal stabilization, which can be detected by quantifying the amount of soluble protein remaining at different temperatures using mass spectrometry. nih.gov This method allows for target identification in a more native cellular environment, including intact cells or lysates, without the need for chemical modification of the compound. nih.govox.ac.uk

Enzyme Assays and Inhibition Kinetics

Research into structurally related pyrimidine (B1678525) compounds has demonstrated their potential as potent enzyme inhibitors. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net

Bioactivity of these compounds was assessed using the Ellman's method, a colorimetric assay to measure AChE activity. researchgate.net The results indicated that many of these pyrimidine derivatives displayed significant inhibitory activity against AChE. researchgate.net The potency of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. researchgate.net

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of a Representative Pyrimidine Derivative (Compound 6g)

| Compound | Target Enzyme | IC50 (µM) | Selectivity (BuChE IC50 / AChE IC50) |

|---|---|---|---|

| Compound 6g | AChE | 0.90 | 8.3-fold |

| Compound 6g | BuChE | 7.53 |

Data derived from research on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. researchgate.net

Further mechanistic studies were conducted to understand how these compounds inhibit the enzyme. Enzyme inhibition kinetics analysis revealed that a lead compound from this series acted as a mixed-type inhibitor of AChE. researchgate.net This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax). researchgate.net

The pyrimidine scaffold is versatile and has been incorporated into inhibitors for various other enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), and various protein kinases, highlighting the broad potential for this compound to engage with enzymatic targets. mdpi.comnih.govnih.gov

Receptor Binding Studies

The benzylpiperazine moiety is a well-known pharmacophore for targeting specific receptor systems, particularly sigma (σ) receptors. nih.gov Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.gov These assays utilize a radiolabeled ligand (e.g., [³H]-pentazocine for σ₁ receptors) that is known to bind to the target receptor with high affinity. nih.gov

In these experiments, membrane homogenates from tissues expressing the target receptor (e.g., guinea pig brain) are incubated with the radioligand in the presence of varying concentrations of the test compound. nih.gov The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is its IC50 value, from which the inhibitory constant (Ki) is calculated. nih.gov The Ki value represents the intrinsic affinity of the compound for the receptor.

Studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high affinity and selectivity for σ₁ receptors over σ₂ receptors. nih.govnih.gov

Table 2: Sigma Receptor (σR) Binding Affinities of Representative Benzylpiperazine/Benzylpiperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki σ₂ / Ki σ₁) |

|---|---|---|---|

| Lead Compound 8 | σ₁R | N/A | 432 |

| Derivative 15 | σ₁R | 1.6 | 886 |

| Derivative 24 | σ₁R | N/A | 423 |

| Pyridine (B92270) Derivative 5 | hσ₁R | 1.45 | 290-fold over σ₂R |

Data derived from studies on benzylpiperazine and polyfunctionalized pyridine derivatives. nih.govnih.gov

These results indicate that compounds containing the benzylpiperazine core, such as this compound, are strong candidates for high-affinity ligands of the σ₁ receptor. The σ₁ receptor is a unique transmembrane protein, distinct from G protein-coupled receptors, that resides in the endoplasmic reticulum and modulates various signaling processes, including calcium signaling. nih.govnih.gov

Elucidation of Signaling Pathways Modulated by this compound

Following target identification, research focuses on understanding how engagement with these targets translates into changes in intracellular signaling pathways, ultimately producing a cellular response.

Upstream and Downstream Signaling Events

The modulation of a target protein by a compound like this compound initiates a cascade of signaling events. For example, if the compound inhibits a protein kinase, the phosphorylation of that kinase's downstream substrates will be reduced.

Studies on related triazolopyrimidine derivatives have shown they can suppress the ERK signaling pathway , which is crucial for regulating cell growth and is often hyperactivated in cancers. nih.gov Inhibition of this pathway was demonstrated by observing decreased phosphorylation levels of key protein components. nih.gov

Upstream Events: The binding of the compound can inhibit upstream kinases in the cascade, such as c-Raf and MEK1/2. nih.gov

Downstream Events: This upstream inhibition leads to a reduction in the phosphorylation and activation of the primary downstream effectors, ERK1/2. nih.gov The inactivation of ERK1/2 then affects its ability to phosphorylate its own targets in the cytoplasm and nucleus, leading to changes in gene expression and cellular processes like proliferation and survival. nih.gov

Given the affinity of the benzylpiperazine scaffold for sigma receptors, another relevant pathway is the modulation of calcium (Ca²⁺) signaling. nih.gov Sigma-1 receptors are known to influence Ca²⁺ signaling between the endoplasmic reticulum and mitochondria, which can have profound effects on a wide range of cellular functions. nih.gov Furthermore, related pyrimidine derivatives have been shown to act as agonists for G-protein coupled receptors like GPR119, which signals through the production of the second messenger cyclic AMP (cAMP). nih.gov

Reporter Gene Assays and Gene Expression Profiling

To quantify the activity of specific signaling pathways, reporter gene assays are commonly employed. nih.govnih.gov These assays are a cornerstone for defining the functional consequences of receptor or enzyme modulation. nih.gov In this system, cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a specific transcriptional response element. nih.gov The activity of the signaling pathway of interest is then measured by the amount of light produced by the luciferase enzyme. nih.gov

For instance, to test if this compound modulates a cAMP-dependent pathway (as suggested by activity at GPR119), a reporter construct containing a cAMP Response Element (CRE) driving luciferase expression would be used. nih.govnih.gov An increase or decrease in luminescence following treatment with the compound would provide a quantitative measure of pathway activation or inhibition. nih.gov

While reporter assays are excellent for interrogating a specific, predefined pathway, gene expression profiling techniques like DNA microarrays or RNA-sequencing (RNA-seq) offer a global, unbiased view of the compound's impact on cellular transcription. By treating cells with the compound and analyzing changes across the entire transcriptome, researchers can identify entire networks of genes and signaling pathways that are upregulated or downregulated. This approach can reveal novel mechanisms of action and help to build a comprehensive picture of the compound's cellular effects, corroborating findings from target-based assays and potentially uncovering new signaling axes modulated by this compound.

Preclinical in Vitro Pharmacological and Biological Evaluation of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in preclinical research to determine the biological effects of a chemical compound on living cells. For derivatives containing the pyrimidine (B1678525) and piperazine (B1678402) scaffolds, these assays have primarily focused on anticancer properties, evaluating their impact on cell viability, programmed cell death, and cell cycle progression. researchgate.net

Cell Viability and Proliferation Assays (e.g., MTT, BrdU)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan (B1609692) product. The quantity of formazan is directly proportional to the number of living cells.

Several studies have utilized the MTT assay to evaluate the antiproliferative effects of pyrimidine and piperazine derivatives. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were tested against four human cancer cell lines: K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma). Similarly, the cytotoxic effects of certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were evaluated against the MCF7 breast cancer cell line. Another study investigated a novel ciprofloxacin (B1669076) derivative containing a piperazin-1-yl moiety, demonstrating a dose-dependent antiproliferative effect on HCT116 (colorectal) and A549 (lung) cancer cells.

In one study, a nitrogen-containing pyrimidine compound, identified as RDS 3442, was shown to effectively kill colon, breast, and brain cancer cells. researchgate.net Furthermore, a series of researchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were tested for their antiproliferative activities against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cell lines using the MTT assay.

The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is another method to quantify cell proliferation. It relies on the incorporation of the thymidine (B127349) analog BrdU into the DNA of proliferating cells, which is then detected using an anti-BrdU antibody.

Apoptosis and Cell Cycle Analysis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Compounds that can induce apoptosis are promising candidates for cancer therapy. Flow cytometry is a common technique used to analyze both apoptosis and the cell cycle.

Studies on structurally related compounds show significant effects on these processes. For example, a piperazinyl ciprofloxacin derivative was found to induce apoptosis in HCT116 and A549 cancer cells. This was accompanied by an overexpression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. Similarly, a pyrimidine derivative, RDS 3442, was identified as a potent inducer of apoptosis. researchgate.net

Cell cycle analysis reveals whether a compound can halt cell division at specific checkpoints. A ciprofloxacin derivative with a piperazine moiety was shown to cause cell cycle arrest at the G2/M phase in both HCT116 and A549 cells. In another study, a dispiropiperazine derivative also induced G2/M phase arrest in SW480 human cancer cells. Other related compounds, such as a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline-4,6-dione, were found to cause cell cycle arrest in the S phase in MCF7 breast cancer cells, mediated by the upregulation of caspase-3 and the tumor suppressor gene p53.

Functional Assays in Specific Cell Lines (e.g., neuronal, immune, cancer cells)

Functional assays in specific cell lines help to elucidate the mechanism of action of a compound. Derivatives of pyrimidine and piperazine have been evaluated in a variety of cell types.

Cancer Cells: In cancer cell lines, beyond viability and apoptosis, functional assays can assess the inhibition of key signaling pathways. For example, benzyl (B1604629) 2-(1H-imidazol-1-yl) pyrimidine analogues were evaluated for their antiproliferative activity against the A375P human melanoma cell line and the U937 human leukemic monocyte lymphoma cell line. One compound from this series, 10c , was found to be a highly potent inhibitor of the BRAF V600E mutation, a key driver in melanoma.

Neuronal Cells: A series of 2,5-disubstituted researchgate.net-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives were screened using spontaneous Ca2+ oscillations in cortical neurons to identify compounds with potential anticonvulsant activity. The active compounds were found to act primarily as positive modulators of the GABAA receptor, a key target in the treatment of epilepsy.

Other Cell Lines: In HEK293T cells, which are widely used in cell biology and receptor research, a series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives were evaluated for their agonistic activity against the human G-protein coupled receptor 119 (GPR119), a target for diabetes and obesity.

Enzyme Inhibition and Activation Studies

Many drugs exert their effects by inhibiting or activating specific enzymes. The pyrimidine scaffold is a core component of many known enzyme inhibitors. researchgate.net

IC50 and Ki Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biochemical or biological function. It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is an absolute measure of the binding affinity of the inhibitor. These values are critical for characterizing the potency of a potential drug.

Numerous studies have determined the IC50 values for pyrimidine and piperazine derivatives against various enzymes. For instance, a pyrazolo[3,4-d]pyrimidine derivative, compound 5b , was found to strongly inhibit Epidermal Growth Factor Receptor (EGFR) activity. In another study, a benzyl pyrimidine analogue, compound 10c , showed potent inhibition of BRAF V600E and CRAF kinases with IC50 values of 38.3 nM and 8.79 nM, respectively. Similarly, certain acridine (B1665455) hybrids were shown to inhibit topoisomerase I and II, with one compound demonstrating an IC50 of 7.33 µM against Topo-II.

Table 1: IC50 Values for Selected Pyrimidine/Piperazine Derivatives Against Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidine (cpd 5b) | EGFR | Not specified (potent) | |

| Benzyl pyrimidine analogue (cpd 10c) | BRAF V600E | 38.3 nM | |

| Benzyl pyrimidine analogue (cpd 10c) | CRAF | 8.79 nM | |

| Acridine/Sulfonamide Hybrid (cpd 7c) | Topoisomerase II | 7.33 µM | |

| 2,4-diamino-benzylpyrimidine (cpd 28) | P. carinii DHFR | 23 nM | |

| 2,4-diamino-benzylpyrimidine (cpd 28) | T. gondii DHFR | 5.5 nM | |

| 2,4-diamino-benzylpyrimidine (cpd 28) | M. avium DHFR | 1.5 nM | |

| Oxazolo[5,4-d]pyrimidine (cpd 17) | Aurora Kinase A | 1-50 nM |

Selectivity Profiling Against Related Enzyme Families

Selectivity is a crucial aspect of drug design, as it helps to minimize off-target effects. Selectivity profiling involves testing a compound against a panel of related enzymes to determine its specificity.

Kinase Selectivity: Phenylpyrazolo[3,4-d]pyrimidine derivatives were tested against a panel of cancer-related kinases, including EGFR, VEGFR-2, and Topo-II. Compound 5b was found to be a highly selective inhibitor of EGFR, with 20-fold greater selectivity over VEGFR-2. The benzyl pyrimidine analogue 10c was also noted for its selective inhibition of CRAF over BRAF.

Lactate (B86563) Dehydrogenase (LDH) Isoform Selectivity: In a study of nitrogen-containing pyrimidine compounds, derivatives were tested against both the human lactate dehydrogenase A (hLDHA) and B (hLDHB) isoforms. Several compounds were found to be selective for the A isoform, which is often overexpressed in cancer cells. researchgate.net

Species Selectivity: For infectious diseases, it is desirable for a drug to inhibit the pathogen's enzyme without affecting the human counterpart. A study of 2,4-diamino-5-(substituted benzyl)pyrimidines as inhibitors of dihydrofolate reductase (DHFR) demonstrated significant species selectivity. One compound, 28 , was 510 times more potent against Toxoplasma gondii DHFR than trimethoprim (B1683648) and showed a 120-fold selectivity for the parasite's enzyme over rat DHFR. Another analogue, 29 , displayed an impressive 2200-fold selectivity for Mycobacterium avium DHFR over the rat enzyme.

Table 2: Compound Names Mentioned in the Article

| Compound Name/Class |

|---|

| 2-(4-Benzylpiperazin-1-yl)pyrimidine |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one |

| 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine |

| 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative |

| researchgate.netTriazolo[1,5-a]pyrimidine Indole Derivatives |

| Dispiropiperazine derivatives |

| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione |

| Benzyl 2-(1H-imidazol-1-yl) pyrimidine analogues |

| 2,5-disubstituted researchgate.net-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives |

| 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine |

| Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs |

| Acridine/Sulfonamide Hybrids |

| 2,4-diamino-5-(substituted benzyl)pyrimidines |

| Oxazolo[5,4-d]pyrimidines |

| RDS 3442 |

Receptor Agonism/Antagonism and Modulatory Effects

The pharmacological profile of compounds containing the 2-(piperazin-1-yl)pyrimidine core is diverse, with activities reported across various receptor families. The benzylpiperazine moiety is a well-established pharmacophore that interacts with a range of biological targets, notably sigma receptors (σR), which are implicated in neurological disorders and pain modulation. nih.govnih.gov Derivatives of benzylpiperazine have been characterized for their affinity towards σ1 and σ2 receptors, often demonstrating selectivity for the σ1 subtype. nih.gov

Similarly, the pyrimidine ring is a privileged structure in medicinal chemistry, found in molecules targeting G-protein coupled receptors (GPCRs) and kinases. nih.govmdpi.com For instance, certain fused-pyrimidine derivatives have been identified as potent agonists for the human GPR119 receptor, a target for type 2 diabetes and obesity. nih.gov Furthermore, thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine linker have been developed as high-affinity inverse agonists at the human A2A adenosine (B11128) receptor, a target in neurodegenerative disorders like Parkinson's disease. nih.gov

Concentration-response studies are fundamental to quantifying the potency of a compound at its molecular target. For derivatives structurally related to this compound, researchers have determined inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) through various in vitro assays.

For example, a series of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which shares the benzylpiperazine core, was evaluated for sigma receptor affinity. The lead compound in this series demonstrated a high affinity for the σ₁ receptor with a Kᵢ value of 1.6 nM. nih.gov In another study, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a compound with a benzyl group linked to a piperidine (B6355638) ring (structurally similar to piperazine), showed a Kᵢ of 1.45 nM for the human σ₁ receptor. nih.gov

In the context of enzyme inhibition, derivatives such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates were assessed for their ability to inhibit monoamine oxidase A (MAO-A), with certain analogues showing IC₅₀ values of 23.10 µM and 24.14 µM. nih.gov For acetylcholinesterase (AChE), a key target in Alzheimer's disease, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were developed, with the most potent compound exhibiting an IC₅₀ of 0.90 µM. researchgate.net

Table 1: Receptor Binding Affinities and Enzyme Inhibition of Related Compounds

| Compound Class | Target | Assay Type | Potency (Kᵢ / IC₅₀) |

|---|---|---|---|

| Benzylpiperazine Derivatives | σ₁ Receptor | Radioligand Binding | Kᵢ = 1.6 nM |

| Benzylpiperidine Derivatives | σ₁ Receptor | Radioligand Binding | Kᵢ = 1.45 nM |

| 2-(Pyrimidin-2-yl)piperazine Derivatives | MAO-A | Enzyme Inhibition | IC₅₀ = 23.10 µM |

| 2-(Phenylpiperazin-1-yl)pyrimidine Derivatives | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 0.90 µM |

| Thiazolo[5,4-d]pyrimidine Derivatives | A₂ₐ Adenosine Receptor | Radioligand Binding | Kᵢ = 8.62 nM |

Functional selectivity refers to a compound's ability to preferentially modulate specific downstream signaling pathways of a single receptor or to show selectivity between different receptor subtypes. This is a critical aspect of modern drug discovery for developing therapies with improved efficacy and reduced side effects.

High selectivity for σ₁ over σ₂ receptors has been a key objective in the development of benzylpiperazine-based ligands. nih.gov In one study, the lead compound showed a σ₁ affinity (Kᵢ) of 1.6 nM and a selectivity ratio (Kᵢ σ₂/Kᵢ σ₁) of 886, a significant improvement over reference ligands. nih.gov Another series based on a benzylpiperidine structure achieved a 290-fold selectivity for the σ₁ receptor over the σ₂ subtype. nih.gov

Selectivity has also been demonstrated between different enzymes. For instance, the most potent 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative was found to be a selective AChE inhibitor, with an IC₅₀ of 0.90 µM for AChE and 7.53 µM for the related enzyme butyrylcholinesterase (BuChE), yielding a selectivity index of 8.3. researchgate.net In the realm of cancer therapeutics, 2,4,5-trisubstituted pyrimidine compounds have been rationally designed as inhibitors of cyclin-dependent kinase 9 (CDK9), with some analogues showing approximately 90-fold to 156-fold selectivity for CDK9 over the closely related CDK2. cardiff.ac.uk

In Vitro Efficacy in Disease Models (cellular level)

The therapeutic potential of a compound is often initially explored using cellular models that replicate aspects of human diseases. Derivatives sharing the core structure of this compound have been evaluated in cellular models of neurodegeneration, inflammation, and cancer.

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors to address the cognitive decline associated with the disease. researchgate.net The most promising compound from this series was identified as a mixed-type inhibitor with potent activity against AChE. researchgate.net In a different approach, piperazinyl pyrimidines have been investigated as γ-secretase modulators, which are of potential use in Alzheimer's treatment by selectively inhibiting the production of amyloid-beta 42 (Aβ42) over Aβ40. nih.gov Additionally, molecular hybrids containing a benzylpiperidine moiety have demonstrated neuroprotective effects in non-differentiated SH-SY5Y neuroblastoma cell lines treated with hydrogen peroxide, a model for oxidative stress in neurodegeneration. nih.govresearchgate.net

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of pyrimidine derivatives has been assessed in cellular models, often using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. In these models, researchers measure the inhibition of key inflammatory mediators. For example, certain morpholinopyrimidine derivatives, which share the pyrimidine core, were shown to inhibit the production of nitric oxide (NO) and dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. researchgate.net Similarly, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to attenuate LPS-induced COX-2 up-regulation in RAW264.7 cells, indicating that the piperazine scaffold can be a key component for anti-inflammatory activity. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of COX enzymes, which are critical for producing pro-inflammatory prostaglandins. nih.govnih.gov

The pyrimidine scaffold is a cornerstone of many anticancer drugs. mdpi.com The antiproliferative activity of various benzylpiperazine and pyrimidine derivatives has been evaluated against a range of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay.

One study on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines, which contains the exact benzylpiperazine moiety, found potent antiproliferative activity. nih.gov The lead compound, 7a, exhibited IC₅₀ values ranging from 0.029 to 0.147 µM against four cancer cell lines (A549, H460, HT-29, and HepG2). This compound was also shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis. nih.gov

Other studies on different pyrimidine derivatives have also shown significant cytotoxic effects. nih.govnih.gov For example, 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives displayed potent anticancer activities against HepG2, HeLa, and MCF-7 cells, with IC₅₀ values in the low micromolar range. nih.gov The anticancer mechanism for pyrimidine derivatives can involve the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs) or key signaling proteins such as topoisomerase IIα. cardiff.ac.uknih.gov

Table 2: In Vitro Anticancer Activity of Related Pyrimidine and Benzylpiperazine Derivatives

| Compound Class | Cell Line | Activity (IC₅₀ / GI₅₀) |

|---|---|---|

| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines | A549 (Lung) | 0.029 µM |

| H460 (Lung) | 0.034 µM | |

| HT-29 (Colon) | 0.147 µM | |

| HepG2 (Liver) | 0.046 µM | |

| 2-anilino-4-(benzimidazol-1-yl)pyrimidines | MCF-7 (Breast) | 2.18 µM |

| HepG2 (Liver) | 3.56 µM | |

| HeLa (Cervical) | 6.39 µM | |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | Colo-205 (Colon) | Good Activity |

| MDA-MB 231 (Breast) | Good Activity | |

| IMR-32 (Neuroblastoma) | Good Activity | |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | HUH7 (Liver) | GI₅₀ = 0.31 µM |

| HCT-116 (Colon) | GI₅₀ = 0.44 µM | |

| MCF7 (Breast) | GI₅₀ = 1.91 µM |

Bioavailability and Metabolic Stability in Cellular Systems (Excluding human data)

Permeability Assays (e.g., Caco-2, PAMPA)

No data available.

Microsomal Stability and Hepatocyte Incubation (non-human origin)

No data available.

Preclinical in Vivo Pharmacological and Biological Evaluation of 2 4 Benzylpiperazin 1 Yl Pyrimidine Excluding Dosage, Administration, Safety, Human Trials

In Vivo Efficacy in Animal Models of Disease

No publicly available scientific literature was identified that reported the in vivo efficacy of 2-(4-Benzylpiperazin-1-yl)pyrimidine in animal models of disease.

Rodent Models of Neurological Disorders

There are no available research findings on the evaluation of this compound in rodent models of neurological disorders.

Murine Models of Inflammatory Conditions

There is no available research on the efficacy of this compound in murine models of inflammatory conditions.

Xenograft and Syngeneic Models of Cancer

No studies were found that investigated the anti-cancer efficacy of this compound in xenograft or syngeneic models.

Pharmacodynamic Biomarker Analysis In Vivo

No in vivo pharmacodynamic biomarker analyses for this compound have been reported in the available scientific literature.

Gene Expression Changes in Target Tissues

There is no published data on the effects of this compound on gene expression in target tissues in vivo.

Protein Modulation in Biological Samples

There are no published findings regarding the modulation of proteins in biological samples following the administration of this compound in an in vivo setting.

Metabolite Profiling as Pharmacodynamic Readouts

While specific metabolite profiling studies for this compound are not extensively available in the public domain, the metabolic fate of structurally related benzylpiperazine compounds provides a predictive framework. For instance, studies on N-benzylpiperazine (BZP) in rats have identified key metabolic pathways. The primary metabolites identified were para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP), formed through aromatic hydroxylation of the benzyl (B1604629) ring. nih.gov In these studies, p-OH-BZP was found to be the major metabolite. nih.gov

Following administration in rat models, a significant portion of the metabolites is excreted in the urine. nih.gov The cumulative urinary excretion of p-OH-BZP was approximately 25% of the administered dose within 48 hours, with about half of this being in the form of a glucuronide conjugate. nih.gov The parent compound, BZP, was also detected unchanged in the urine, but to a lesser extent. nih.gov Such metabolite profiles serve as crucial pharmacodynamic readouts, indicating the extent and pathways of in vivo biotransformation. The identification and quantification of these metabolites in biological matrices like plasma and urine are essential for understanding the compound's clearance and potential for active metabolites.

Table 1: Illustrative Metabolite Excretion Profile for N-Benzylpiperazine in Rats (Note: This data is for the related compound N-Benzylpiperazine and is intended to be illustrative of the type of data obtained in metabolite profiling studies.)

| Compound | Cumulative Urinary Excretion (48h, % of Dose) | Metabolic Pathway |

|---|---|---|

| p-Hydroxy-BZP | ~25% | Aromatic Hydroxylation |

| m-Hydroxy-BZP | ~2% | Aromatic Hydroxylation |

| Unchanged BZP | ~6.7% | - |

Tissue Distribution and Biodistribution Studies (Preclinical)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential for treating central nervous system (CNS) disorders. While direct experimental data on the BBB penetration of this compound is limited, the known psychoactive effects of the parent compound, benzylpiperazine (BZP), strongly indicate that it does penetrate the CNS. researchgate.net The structural characteristics of many benzylpiperazine derivatives are designed to enhance brain penetrance. The mood- and behavior-altering effects observed in preclinical and recreational use contexts for BZP and its analogues are indirect but compelling evidence of their ability to cross the BBB and engage with neural targets. researchgate.net Formal preclinical assessments would involve measuring the brain-to-plasma concentration ratio (Kp) in animal models to quantify the extent of CNS penetration.

Proof-of-Concept Studies in Preclinical Animal Models

Proof-of-concept studies for compounds like this compound in preclinical animal models are designed to demonstrate pharmacological activity relevant to a specific therapeutic indication. Given the structural similarity to other psychoactive piperazine (B1678402) derivatives, behavioral assessments would likely focus on CNS-related effects.

For instance, a study on the novel piperazine derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192), utilized established behavioral paradigms in mice to assess its anxiolytic and antidepressant potential. nih.gov In the elevated plus-maze test, anxiolytic activity was demonstrated by an increase in the time spent in the open arms of the maze. nih.gov In the forced swimming test, a common model for screening antidepressant activity, a reduction in immobility time was observed. nih.gov These studies showed that LQFM192 produced both anxiolytic-like and antidepressant-like effects in a dose-dependent manner. nih.gov Similar behavioral models would be employed to characterize the in vivo pharmacological profile of this compound.

Table 2: Representative Behavioral Tests for CNS-Active Compounds (Note: This table lists common preclinical models and the behavioral outcomes measured, which would be applicable for assessing a compound like this compound.)

| Behavioral Test | Primary Behavioral Outcome Measured | Potential Therapeutic Indication |

|---|---|---|

| Elevated Plus-Maze | Time spent in open arms vs. closed arms | Anxiety |

| Forced Swimming Test | Duration of immobility | Depression |

| Open Field Test | Locomotor activity, exploratory behavior | Sedation/Stimulation |

| Rotarod Test | Motor coordination and balance | Neurological deficits |

Following behavioral assessments, histopathological and immunochemical analyses of tissues, particularly from the brain, are often conducted to identify any structural or molecular changes resulting from compound administration. To date, there is no specific information available in the scientific literature regarding histopathological or immunochemical studies conducted on tissues from animals treated with this compound. Such analyses would be a critical component of more advanced preclinical evaluations to understand the compound's long-term effects on tissue morphology and cellular markers.

Computational Chemistry and Molecular Modeling Studies of 2 4 Benzylpiperazin 1 Yl Pyrimidine

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for predicting the binding affinity and interaction patterns of ligands like 2-(4-benzylpiperazin-1-yl)pyrimidine and its derivatives.

Binding Mode Analysis and Pose Prediction

Molecular docking studies on derivatives containing the benzylpiperazinyl-pyrimidine core have provided detailed insights into their binding modes with various protein targets, most notably acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. nih.govresearchgate.netresearchgate.net

Research on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain the core structure of interest, revealed a binding mode within the AChE active site that is comparable to the approved drug donepezil. researchgate.net Similarly, studies on 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have shown that these molecules can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netresearchgate.net This dual-site binding is a sought-after characteristic for next-generation Alzheimer's therapeutics.

The predicted poses highlight several key intermolecular interactions responsible for stabilizing the ligand-receptor complex. These interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine (B1678525) and piperazine (B1678402) rings often act as hydrogen bond acceptors, forming connections with amino acid residues like asparagine. researchgate.netresearchgate.net

π-π Stacking: The aromatic pyrimidine and benzyl (B1604629) rings frequently engage in π-π stacking or π-π interactions with aromatic residues in the binding pocket, such as tryptophan and phenylalanine. researchgate.netresearchgate.netnih.gov

Hydrophobic Interactions: The benzyl and piperazine groups contribute to hydrophobic interactions within the active site, further anchoring the ligand. nih.gov

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Interaction Types | Reference |

|---|---|---|---|---|

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | Acetylcholinesterase (AChE) | Trp84, Phe330, Gly116, Asn289 | π-π Stacking, π-Amide, Hydrogen Bond | researchgate.netresearchgate.net |

| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | AChE | Peripheral Anionic Site (PAS) residues | Hydrophobic and Aromatic Interactions | nih.gov |

| Phenyl-piperazine scaffolds | eIF4A1 Helicase | Phe52, Arg362, Arg365 | π-stacking, Hydrogen Bonds, Water Bridges | nih.gov |

Scoring Functions and Docking Validation

After generating potential binding poses, scoring functions are employed to rank them based on their predicted binding affinity. These mathematical functions estimate the free energy of binding, with more negative scores typically indicating a more favorable interaction. remedypublications.comjetir.org The Glide Score is one such function used in docking studies of pyrimidine derivatives. rjptonline.org

Validation is a critical step to ensure the reliability of a docking protocol. nih.gov A common validation method involves "re-docking," where a known co-crystallized ligand is removed from the protein's binding site and then docked back in using the computational algorithm. The accuracy of the protocol is confirmed if the predicted pose has a low root-mean-square deviation (RMSD) value (typically <2.0 Å) compared to the original crystallographic position. nih.gov This process affirms that the chosen docking parameters can accurately reproduce a known binding mode. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is essential for assessing the conformational stability of the docked pose and understanding the flexibility of both the ligand and the protein. researchgate.net

Trajectory Analysis and Interaction Energetics

An MD simulation generates a trajectory, which is a series of snapshots of the system at different time points. Analysis of this trajectory can confirm the stability of the initial docking pose and key interactions. nih.gov Several parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over the simulation time suggests the complex has reached equilibrium. acs.orgmdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. mdpi.com

Beyond stability, MD trajectories can be used to calculate binding free energies with greater accuracy than docking scores alone. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for this purpose, providing a more refined estimate of the binding affinity by considering solvation effects. researchgate.netmdpi.com

| Parameter | Purpose | Typical Finding | Reference |

|---|---|---|---|

| RMSD | Assess overall complex stability | Low and stable values indicate an equilibrated and stable complex. | acs.orgmdpi.com |

| RMSF | Identify flexible protein regions | Lower fluctuations in the binding site indicate stabilization by the ligand. | mdpi.com |

| Radius of Gyration (Rg) | Evaluate protein compactness | A consistent value suggests the protein structure remains intact. | mdpi.com |

| MM/GBSA | Calculate binding free energy | Provides a quantitative estimate of binding affinity. | researchgate.netmdpi.com |

Water Network and Solvent Effects

Water molecules within a protein's binding site are not merely a passive solvent but can play a critical structural and thermodynamic role in ligand binding. nih.govacs.org They can form hydrogen bond bridges that mediate interactions between the ligand and the protein. ingentaconnect.com The displacement of these water molecules upon ligand binding can have significant energetic consequences. Releasing highly ordered, "unhappy" water molecules into the bulk solvent is entropically favorable and can be a key driver of binding affinity. acs.orgnih.gov

Computational methods like WaterFLAP can predict the location and thermodynamic properties of water molecules in a binding site. acs.org While specific studies on the water networks surrounding this compound are not extensively documented, this area of analysis is crucial. Understanding the role of specific water molecules allows for rational drug design strategies, such as modifying a ligand to displace an energetically unfavorable water molecule or to incorporate a functional group that mimics a stabilizing water-mediated interaction. ingentaconnect.comnih.govmtak.hu

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify new chemical entities that are likely to be active at a specific target. mdpi.comyoutube.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for optimal molecular interactions with a target receptor. mdpi.com

A pharmacophore model can be generated based on the structure of a known active compound, such as a potent derivative of this compound. This model then serves as a 3D query for virtual screening, a process that rapidly searches large databases of chemical compounds. nih.govnih.gov The goal is to identify molecules from the database that match the pharmacophore model and, therefore, have a high probability of binding to the same biological target. nih.govresearchgate.net This approach is significantly faster than high-throughput experimental screening and helps to prioritize a smaller, more manageable number of compounds for synthesis and biological testing. mdpi.com Studies on related pyrimidine structures have successfully used this integrated approach of pharmacophore modeling, virtual screening, and molecular docking to identify novel and potent inhibitors. mdpi.comnih.gov

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore modeling is a crucial step in drug discovery, enabling the identification of essential structural features required for biological activity. For pyrimidine derivatives, both ligand-based and structure-based approaches are employed to develop robust pharmacophore models.

Ligand-Based Pharmacophore Generation: This method is utilized when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are essential for their bioactivity. For instance, a study on 2-(4-methylsulfonylphenyl)pyrimidine derivatives, known COX-2 inhibitors, resulted in a five-point pharmacophore model. This model comprised four hydrogen bond acceptors and one hydrogen bond donor, providing a template for designing new inhibitors with potentially improved potency. nih.gov

Structure-Based Pharmacophore Generation: When the crystal structure of the target protein is available, a structure-based approach can be employed. This involves analyzing the interactions between the ligand and the active site of the protein to identify key pharmacophoric features. Molecular docking studies of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have revealed that interactions such as hydrogen bonds and π-π stacking are crucial for inhibitory activity. researchgate.netresearchgate.net These insights are then translated into a pharmacophore model that can be used to screen for new molecules with similar binding capabilities.

A summary of pharmacophoric features identified in studies of related pyrimidine and piperazine derivatives is presented below.

| Feature | Description | Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Crucial for interaction with specific amino acid residues in the target's active site. nih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Forms key interactions to anchor the ligand within the binding pocket. nih.gov |

| Aromatic Ring | A planar, cyclic, conjugated system. | Participates in π-π stacking and hydrophobic interactions with aromatic residues of the target. researchgate.net |

| Hydrophobic Group | A nonpolar group that avoids water. | Occupies hydrophobic pockets within the active site, contributing to binding affinity. nih.gov |

| Positive Ionizable | A group that can carry a positive charge. | Interacts with negatively charged residues or the cationic active site of enzymes like AChE. nih.gov |

In Silico Library Screening for Novel Scaffolds

Virtual or in silico screening of large chemical libraries is a time and cost-effective strategy for identifying novel chemical scaffolds with desired biological activity. This process utilizes the previously generated pharmacophore models or docking protocols to filter extensive databases of compounds.

The 2-(piperazin-1-yl)pyrimidine fragment is recognized as a valuable scaffold in the design of drugs, particularly for conditions like Alzheimer's disease. researchgate.net By employing this core structure as a query in virtual screening campaigns, researchers can identify new derivatives with potentially high affinity for the target of interest. For example, a pharmacophore model derived from active this compound analogues can be used to search databases like ZINC or PubChem for commercially available or synthetically accessible compounds that match the pharmacophoric features. These "hits" can then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being selected for chemical synthesis and biological evaluation. pharmacophorejournal.com This hierarchical approach streamlines the drug discovery process, focusing resources on the most promising candidates.

ADME Prediction (Preclinical relevance, excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. mdpi.com For derivatives of this compound, various computational tools and models are employed to assess their drug-like properties. nih.gov

Prediction of Absorption and Distribution Properties

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties. In silico tools are used to predict key parameters that govern these processes.

Key Predicted ADME Properties for Pyrimidine and Piperazine Derivatives

| Parameter | Predicted Value/Range | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. chemrevlett.com |

| Blood-Brain Barrier (BBB) Permeation | Variable (Low to High) | Predicts the ability of the compound to enter the central nervous system. mdpi.com |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's rule of five suggests good membrane permeability. mdpi.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | A lower TPSA is generally associated with better cell permeability. |

| Aqueous Solubility | Moderate to Poor | Affects dissolution and subsequent absorption. mdpi.com |

This table presents generalized predictions based on studies of various pyrimidine and piperazine derivatives and may not be specific to this compound itself.

Computational models often utilize parameters like the "BOILED-Egg" plot, which visualizes predicted gastrointestinal absorption and brain penetration based on lipophilicity (WLOGP) and polarity (TPSA). mdpi.com Compounds falling within the "white" region of the plot are predicted to have high gastrointestinal absorption. mdpi.com

Metabolic Hot Spot Prediction

Identifying potential sites of metabolism on a molecule is crucial for understanding its metabolic stability and potential for generating active or toxic metabolites. Computational programs like MetaSite™ can predict these "metabolic hot spots." nih.gov

For aromatic compounds, including the benzyl and pyrimidine rings of this compound, cytochrome P450 (CYP) enzymes are major contributors to metabolism. nih.gov In silico models predict that unsubstituted phenyl rings are often susceptible to hydroxylation. nih.gov Similarly, the pyrimidine ring can also be a site of metabolism. Introducing nitrogen atoms into an aromatic ring can alter the electron density and potentially block metabolic pathways, thereby increasing the compound's half-life. nih.gov By identifying these hot spots early, medicinal chemists can strategically modify the molecule, for example, by introducing blocking groups like fluorine, to improve its metabolic profile. nih.gov

In Silico Clearance Estimation

In silico clearance estimation provides a prediction of the rate at which a drug is removed from the body. This is a complex parameter influenced by various factors including metabolism and excretion. While direct in silico prediction of clearance values is challenging, computational models can provide qualitative or semi-quantitative estimates.

These models often integrate predictions of metabolic stability (e.g., from CYP inhibition models) and physicochemical properties. For instance, compounds predicted to be rapidly metabolized by major CYP isoforms (such as CYP3A4, CYP2D6, and CYP2C9) are likely to have higher clearance. nih.gov Similarly, properties like plasma protein binding, which can be predicted in silico, also influence clearance. Tools like the SwissADME web service provide predictions for inhibition of major CYP enzymes, which can be indicative of a compound's metabolic fate and potential for drug-drug interactions. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization of 2 4 Benzylpiperazin 1 Yl Pyrimidine in Preclinical Models Excluding Human Data, Dosage, Administration

Absorption and Distribution Kinetics in Preclinical Species

The absorption and distribution of a compound are critical determinants of its potential therapeutic efficacy. Preclinical studies in rodent models provide initial insights into these pharmacokinetic parameters.

Oral Bioavailability in Rodents